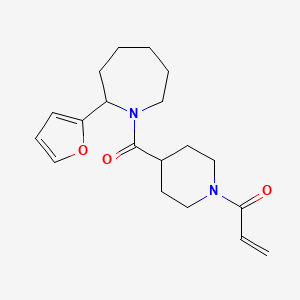
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, an azepane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of the furan-2-yl azepane and piperidin-1-yl prop-2-en-1-one intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the azepane and piperidine rings may modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- N-(1-(AZEPANE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-4-METHYL-BENZAMIDE
Uniqueness
1-(4-(2-(Furan-2-yl)azepane-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of furan, azepane, and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[4-[2-(furan-2-yl)azepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H26N2O3/c1-2-18(22)20-12-9-15(10-13-20)19(23)21-11-5-3-4-7-16(21)17-8-6-14-24-17/h2,6,8,14-16H,1,3-5,7,9-13H2 |
InChI Key |
VSNMSDKBYCHION-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCCCC2C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















